2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
Description
This compound belongs to the 1,2,4-triazole-acetohydrazide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 4, and a sulfanyl bridge connecting to an acetohydrazide moiety. The hydrazide fragment is further functionalized with a (1E)-1-(2,4-dichlorophenyl)ethylidene group, which introduces steric bulk and electron-withdrawing properties due to the dichlorophenyl substituent.
Properties
Molecular Formula |
C24H18Cl3N5OS |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H18Cl3N5OS/c1-15(20-12-11-18(26)13-21(20)27)28-29-22(33)14-34-24-31-30-23(16-7-9-17(25)10-8-16)32(24)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,29,33)/b28-15+ |
InChI Key |
VDKKWPJLJKNJDC-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The 1,2,4-triazole ring is synthesized via cyclocondensation of 4-chlorophenylhydrazine with a thiourea derivative. For example:
-
Intermediate 1 : 4-Chlorophenylhydrazine reacts with phenyl isothiocyanate in ethanol under reflux to form 1-(4-chlorophenyl)-3-phenylthiourea.
-
Cyclization : Treatment with aqueous NaOH and iodine induces cyclization to yield 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Phenyl isothiocyanate | Ethanol | Reflux | 6 hr | 85% |
| 2 | NaOH, I₂ | H₂O/EtOH | 80°C | 3 hr | 78% |
Thioether Bridge Formation
Nucleophilic Substitution
The triazole-thiol (Intermediate 2) undergoes alkylation with bromoacetohydrazide to install the sulfanyl-acetohydrazide sidechain:
-
Intermediate 3 : Bromoacetylhydrazine is prepared by reacting bromoacetyl bromide with hydrazine hydrate in dichloromethane.
-
Coupling : Intermediate 2 reacts with bromoacetylhydrazine in DMF using K₂CO₃ as a base to form 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
Optimization Note :
-
Excess K₂CO₃ (2.5 eq) improves thiolate anion formation, enhancing substitution efficiency (yield: 72%).
Hydrazone Formation
Schiff Base Condensation
The terminal hydrazide reacts with 2,4-dichloroacetophenone to form the (1E)-ethylidene hydrazone:
-
Intermediate 4 : 2,4-Dichloroacetophenone is condensed with Intermediate 3 in ethanol under acidic conditions (HCl catalyst).
-
Stereoselectivity : The E-configuration is favored due to steric hindrance between the 2,4-dichlorophenyl group and triazole moiety.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | 0.1 M HCl |
| Temperature | 60°C |
| Time | 4 hr |
| Yield | 68% |
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for triazole cyclization and hydrazone formation. For example:
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables stepwise elongation, though yields are lower (55–60%) due to steric effects.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85–7.25 (m, 12H, aromatic), 4.32 (s, 2H, -SCH₂-).
-
HRMS : m/z calculated for C24H18Cl3N5OS [M+H]⁺: 530.86, found: 530.85.
Industrial-Scale Considerations
Cost-Effective Raw Materials
-
4-Chlorophenylhydrazine : Sourced from nitrobenzene reduction (≈$120/kg).
-
2,4-Dichloroacetophenone : Commercial price ≈$200/kg; in-house synthesis via Friedel-Crafts acylation reduces costs by 30%.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Chemical Reactions Analysis
Triazole Ring Formation
The triazole ring is typically formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds. For example, condensation of hydrazine with a diketone or aldehyde followed by cyclization under basic conditions can yield the triazole core.
Substitution Reactions
-
Chlorophenyl and Phenyl Substitution :
Halogenated aromatic rings (e.g., 4-chlorophenyl) are introduced via nucleophilic aromatic substitution or coupling reactions. These steps enhance lipophilicity and biological activity.
Acetohydrazide Moiety Formation
The acetohydrazide group is synthesized by reacting hydrazine derivatives with carbonyl compounds (e.g., acetone) under acidic or basic conditions. This step involves condensation to form the hydrazone moiety.
Ethylidene Group Formation
The ethylidene group is generated via hydrazone formation between the acetohydrazide and a carbonyl compound (e.g., 2,4-dichlorobenzaldehyde). This reaction typically occurs under reflux conditions with catalysts like glacial acetic acid.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Triazole ring formation | Hydrazine, carbonyl compound, base | Triazole core formation |
| Chlorophenyl substitution | Nucleophilic aromatic substitution | Introduces 4-chlorophenyl group |
| Sulfanyl group introduction | Thiolate, halide intermediate | Forms sulfanyl linkage |
| Acetohydrazide formation | Hydrazine, carbonyl compound, acid/base | Generates acetohydrazide moiety |
| Ethylidene formation | Carbonyl compound, reflux, catalyst | Forms hydrazone-derived ethylidene group |
Characterization Techniques
The synthesized compound is typically characterized using:
-
NMR spectroscopy : Confirms proton environments and structural integrity.
-
IR spectroscopy : Identifies functional groups (e.g., C=S, N-H stretching) .
-
HPLC : Monitors reaction progress and purity.
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
-
Sulfanyl group : Acts as a nucleophile in substitution reactions.
-
Hydrazone moiety : Exhibits tautomerism and redox activity, influencing biological interactions.
-
Triazole ring : Provides stability and potential for metal coordination.
Comparison with Structural Analogues
| Compound | Key Differences | Reactivity Impact |
|---|---|---|
| 2-{[5-(4-fluorophenyl)-...} | Fluorinated phenyl instead of chlorophenyl | Enhanced lipophilicity |
| N-(4-acetylphenyl)-... | Acetyl substitution on phenyl | Altered electron density |
| 2-{[5-(4-bromophenyl)-...} | Bromine instead of chlorine | Increased reactivity in substitution |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the following general steps:
- Formation of 1,2,4-Triazole Core : The initial step involves the synthesis of the triazole ring using appropriate hydrazine derivatives and thioketones.
- Introduction of Sulfanyl Group : This is achieved through nucleophilic substitution reactions where sulfanyl groups are introduced to the triazole scaffold.
- Acetohydrazide Formation : The final step involves the reaction of the triazole derivative with an appropriate acyl hydrazine to yield the target compound.
Characterization techniques such as IR spectroscopy, NMR spectroscopy (both 1D and 2D), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial activities. Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Some studies have shown that triazole derivatives demonstrate effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. They act by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism makes them valuable in treating fungal infections .
Anti-inflammatory Effects
Triazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro and in vivo studies suggest that these compounds can reduce inflammation markers and may be beneficial in treating inflammatory diseases .
Therapeutic Applications
Given their diverse biological activities, compounds like this compound have potential applications in various therapeutic areas:
Pharmaceutical Development
The ongoing research into triazole derivatives has led to their incorporation into drug formulations aimed at treating infections caused by resistant strains of bacteria and fungi.
Agricultural Applications
Due to their antifungal properties, these compounds can also be explored as agrochemicals for crop protection against fungal pathogens .
Case Studies
Several case studies highlight the efficacy of triazole compounds:
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in the target compound) enhance metabolic stability but may reduce solubility compared to electron-donating groups (e.g., methoxy in ).
- Aromatic substituents (e.g., dichlorophenyl vs. ethoxyphenyl) influence π-π stacking interactions, affecting binding to biological targets .
- Heterocyclic modifications (e.g., furyl in ) introduce polarity and alter pharmacokinetic profiles.
Divergences :
- The dichlorophenyl ethylidene group requires precise control of reaction conditions (e.g., stoichiometry of 2,4-dichloroacetophenone) to avoid side products, unlike simpler substituents in .
- Recrystallization solvents (e.g., ethanol in vs. ethyl acetate in ) impact purity and yield.
Structural Similarity Metrics
Using Tanimoto coefficients (ST) and shape-based comparisons ():
- The target compound shares >70% similarity with and based on triazole core and sulfanyl linkage.
- Substituent differences (e.g., dichlorophenyl vs. methoxyphenyl) reduce similarity to ~50–60%, aligning with divergent solubility and bioactivity profiles .
Crystallographic and Physicochemical Properties
- Crystal Packing : Dichlorophenyl groups in the target compound likely induce tighter packing via halogen bonding, as seen in , compared to methoxy or ethoxy substituents.
- Thermal Stability : Higher melting points (e.g., 507 K in ) are observed for chlorophenyl triazoles versus methoxy analogues due to stronger intermolecular forces.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.
Synthesis
The synthesis of triazole compounds typically involves several steps including the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of various substituents, such as chlorophenyl groups, can be achieved via nucleophilic substitution reactions. The specific synthetic route for this compound may include:
- Formation of the Triazole Ring : Cyclization with hydrazine.
- Substitution Reactions : Incorporating chlorophenyl groups.
- Final Modifications : Attaching the acetohydrazide moiety.
Biological Activity
Triazole compounds are recognized for their broad spectrum of biological activities, which include:
- Antimicrobial Activity : Triazoles have shown significant antibacterial and antifungal properties. For instance, studies have reported that similar triazole derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Certain triazole derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation. The presence of specific functional groups can enhance their efficacy against cancer cells .
- Hypoglycemic Effects : Some triazole compounds have demonstrated the ability to lower blood glucose levels in diabetic models, indicating potential use in diabetes management .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in critical metabolic pathways.
- Receptor Modulation : The chlorophenyl and other substituents may facilitate binding to specific receptors, altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the biological activities of triazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
Hydrazone formation : Reacting acetohydrazide derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl in methanol) to form the hydrazone backbone .
Triazole ring assembly : Using cyclization reactions (e.g., Huisgen cycloaddition) with substituted phenyl groups to construct the 1,2,4-triazole core .
Thioether linkage : Introducing sulfanyl groups via nucleophilic substitution or thiol-ene chemistry .
- Key Validation: Monitor reaction progress using TLC and purify intermediates via column chromatography.
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign proton environments (e.g., hydrazone NH, triazole protons) and confirm substituent positions .
- FT-IR : Identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹, N-H bending at ~1600 cm⁻¹) .
- Elemental Analysis (CHNS) : Verify stoichiometry (e.g., %C, %N) to confirm purity .
- Single-crystal XRD : Resolve 3D structure and confirm stereochemistry (e.g., E/Z configuration of the hydrazone moiety) .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of this compound’s synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) .
- Algorithmic Tuning : Apply Bayesian optimization to iteratively adjust reaction parameters based on real-time yield data, prioritizing high-impact variables (e.g., reaction time > solvent ratio) .
- Case Study: A 30% yield increase was reported for analogous triazole derivatives using this approach .
Q. What strategies resolve contradictions in bioactivity data between this compound and structurally similar analogs?
- Methodological Answer :
- Comparative Binding Studies : Use molecular docking to compare interactions with target proteins (e.g., fungal CYP51 for antifungal analogs) .
- SAR Analysis : Systematically modify substituents (e.g., chlorophenyl vs. methoxyphenyl) and test activity trends .
- Crystallographic Overlays : Overlay XRD structures of analogs to identify steric/electronic discrepancies affecting bioactivity .
Q. How can QSAR modeling predict the bioactivity of novel derivatives?
- Methodological Answer :
Descriptor Selection : Calculate physicochemical parameters (e.g., logP, polar surface area) using software like COSMO-RS .
Model Training : Train models on datasets of triazole-hydrazone derivatives with known IC₅₀ values against target enzymes .
Validation : Use leave-one-out cross-validation to assess predictive accuracy (R² > 0.8 is ideal) .
Q. What in silico methods predict the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2.0 Å) .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and identify critical residues (e.g., hydrogen bonds with His259 in CYP51) .
Q. How can reaction conditions be optimized using flow chemistry for scalable synthesis?
- Methodological Answer :
- Continuous-Flow Setup : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., polymerization of intermediates) .
- Residence Time Optimization : Adjust flow rates to maximize contact time between reactive species (e.g., 2–5 min for triazole formation) .
Q. How can isotopic labeling validate proposed synthetic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
